Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H23O4N3 and a molecular weight of 321.37 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a nitrophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 3-methyl-4-nitroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it could interact with proteins and other biomolecules .
Comparison with Similar Compounds
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate
These compounds share a similar piperazine core but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of the tert-butyl and nitrophenyl groups in this compound makes it distinct and valuable for specific research applications.
Biological Activity
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate (commonly referred to as TBMP) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TBMP, including its pharmacological properties, mechanisms of action, and relevant case studies.
TBMP has the following chemical structure and properties:
- Molecular Formula : C16H23N3O4
- Molecular Weight : 319.38 g/mol
- CAS Number : 53763997
- Chemical Structure : The compound features a piperazine ring substituted with a tert-butyl group and a nitrophenyl moiety, which are critical for its biological activity .
The biological activity of TBMP primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases and receptors, similar to other piperazine derivatives. The presence of the nitrophenyl group is believed to enhance its binding affinity to target proteins, potentially leading to inhibition of pathways involved in inflammation and cancer progression.
Anticancer Activity
Recent studies have indicated that TBMP exhibits anticancer properties by inducing apoptosis in cancer cells. This effect is likely mediated through the inhibition of specific signaling pathways that promote cell survival. For instance, TBMP has been shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
Anti-inflammatory Effects
TBMP has demonstrated significant anti-inflammatory activity in vitro and in vivo. It appears to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .
Study 1: In Vitro Evaluation
In a study assessing the cytotoxic effects of TBMP on various cancer cell lines, it was found that TBMP significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined for different cell lines, revealing that TBMP was particularly effective against breast cancer cells, with an IC50 value of approximately 5 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 5 |
HeLa (Cervical) | 10 |
A549 (Lung) | 15 |
Study 2: In Vivo Anti-inflammatory Activity
In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of TBMP resulted in a significant reduction in paw edema compared to the control group. The percentage inhibition of edema was measured at various time points post-treatment.
Time Point (hours) | % Edema Inhibition |
---|---|
1 | 30 |
3 | 50 |
6 | 70 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperazine ring or the nitrophenyl substituent can significantly affect the biological activity of TBMP. For example, replacing the nitro group with other electron-withdrawing groups has been shown to alter its potency against cancer cells.
Properties
IUPAC Name |
tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-11-13(5-6-14(12)19(21)22)17-7-9-18(10-8-17)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXLXFWWETVERO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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